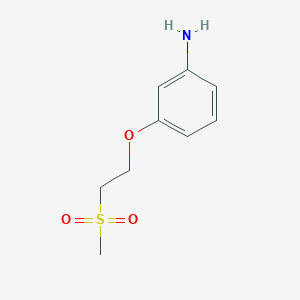

3-(2-Methanesulfonylethoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylsulfonylethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-14(11,12)6-5-13-9-4-2-3-8(10)7-9/h2-4,7H,5-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYIFYFLEQQWNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCOC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Research Perspectives on 3 2 Methanesulfonylethoxy Aniline in Advanced Organic Chemistry

Contextualization within Aniline (B41778) and Sulfonyl Chemistry Research

The structure of 3-(2-Methanesulfonylethoxy)aniline combines a substituted aniline ring with an ether-linked methanesulfonyl group. Aniline, a primary aromatic amine, is a cornerstone of industrial and synthetic organic chemistry. wikipedia.org Its derivatives are fundamental building blocks for a vast array of products, including dyes, polymers, and pharmaceuticals. wikipedia.orgsci-hub.se The amino group of aniline is a powerful ortho-, para-director in electrophilic aromatic substitution reactions, although its reactivity can be modulated through protection or by the presence of other substituents. britannica.com

The sulfonyl group (-SO2-) is another critical functional group, particularly in medicinal chemistry. The incorporation of a sulfone or sulfonamide moiety can significantly alter a molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can enhance biological activity and improve pharmacokinetic profiles. nih.gov The sulfonylaniline motif, which combines these two groups, is present in a variety of drugs. frontiersin.org

Modern synthetic methods have focused on the efficient formation of C-S bonds to create sulfonylated anilines. frontiersin.org Techniques such as visible-light-mediated photoredox catalysis have emerged as mild and effective ways to achieve the direct sulfonylation of aniline derivatives. nih.govrsc.org These methods often utilize bench-stable starting materials and offer high functional group tolerance, making them valuable tools in drug discovery and late-stage functionalization. nih.govrsc.org The synthesis of this compound would likely involve the reaction of 3-aminophenol (B1664112) with a suitable methanesulfonyl ethanol (B145695) derivative or a multi-step synthesis starting from a nitrobenzene (B124822) precursor.

Significance as a Privileged Structure or Synthetic Motif Precursor

The concept of a "privileged structure" in medicinal chemistry refers to a molecular scaffold that can provide potent ligands for multiple, distinct biological targets through targeted modifications. nih.govnih.gov These structures are frequently found in approved drugs and are prized for their favorable drug-like properties. nih.gov Both aniline and sulfonyl-containing scaffolds can be considered components of privileged structures. frontiersin.orgacs.org For instance, the quinoline (B57606) system, an aniline derivative, and various biaryl structures are recognized as privileged scaffolds in drug discovery. researchgate.net

A synthetic motif is a recurring pattern of atoms or a structural fragment that is useful in the construction of more complex molecules. The aniline core is a ubiquitous synthetic motif, serving as a versatile starting point for a wide range of chemical transformations. researchgate.net The methanesulfonylethoxy side chain in this compound introduces a flexible, polar element that can act as a hydrogen bond acceptor, a feature often sought in drug design to improve solubility and target binding. nih.gov

While there is no direct evidence in the available literature to classify this compound itself as a privileged structure, its hybrid nature makes it a compelling building block. It provides chemists with a meta-substituted aniline, a substitution pattern that can be challenging to achieve directly but is present in numerous bioactive molecules. frontiersin.org This compound could serve as a valuable intermediate for creating libraries of diverse molecules for high-throughput screening in drug discovery programs. The aniline nitrogen allows for a wide range of subsequent reactions, such as amide bond formation, alkylation, or diazotization, to introduce further molecular diversity. wikipedia.org

Historical Development of Related Chemical Classes

The history of aniline and sulfonyl compounds is deeply intertwined with the birth of the modern chemical and pharmaceutical industries.

Aniline and its Derivatives: Aniline was first isolated in 1826 from the destructive distillation of indigo. britannica.com Its identity was clarified in the 1840s by August Wilhelm von Hofmann, whose research laid the foundation for the synthetic dye industry. researchgate.net The discovery of the first aniline dye, mauveine, by William Henry Perkin in 1856, was a serendipitous event that revolutionized the textile industry and spurred the growth of industrial organic chemistry. britannica.com In the late 19th and early 20th centuries, aniline derivatives found new life in medicine. The development of Salvarsan in 1909, an arsenic-containing aniline derivative, provided the first effective treatment for syphilis. acs.org This success led to the exploration of other aniline-based compounds as therapeutic agents. acs.org

Sulfonyl-Containing Compounds: The era of sulfonamide-based pharmaceuticals began with the discovery of Prontosil in the 1930s. acs.org It was soon determined that the active component of Prontosil was sulfanilamide, an aniline derivative bearing a sulfonamide group. nih.gov This discovery ushered in the age of antibiotics and led to the synthesis of hundreds of "sulfa drugs," which were instrumental in treating bacterial infections before the widespread availability of penicillin. nih.govacs.org The development of these drugs highlighted the profound impact that the sulfonyl group could have on biological activity.

The historical trajectory of these two classes of compounds—from dyes to groundbreaking medicines—underscores the enduring importance of the aniline and sulfonyl functional groups in organic chemistry. The combination of these moieties in a single molecule like this compound is a continuation of this long history of chemical innovation.

Synthetic Methodologies for 3 2 Methanesulfonylethoxy Aniline and Analogues

Retrosynthetic Analysis of the 3-(2-Methanesulfonylethoxy)aniline Scaffold

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.in For this compound, several logical disconnections can be proposed:

C-N Bond Disconnection: Cleavage of the aryl C-N bond is a primary strategy. This disconnection points to a precursor molecule, 1-(2-methanesulfonylethoxy)-3-halobenzene, which could be coupled with an ammonia (B1221849) equivalent to form the aniline (B41778). This approach focuses on forming the aniline ring as a late-stage step.

C-O Ether Bond Disconnection: An alternative disconnection breaks the ether linkage. This pathway identifies 3-aminophenol (B1664112) and a reactive derivative of 2-(methylsulfonyl)ethanol (B46698) as key synthons. This strategy builds the ether sidechain onto a pre-existing aminophenol core.

S-C Bond Disconnection: A third approach involves disconnecting the methanesulfonyl group. This leads to a precursor alcohol, 3-(2-hydroxyethoxy)aniline, which can be functionalized with a methanesulfonylating agent.

These disconnections suggest multiple synthetic routes starting from simple building blocks. The choice of route often depends on factors like starting material availability, cost, and the desire to avoid sensitive functional groups during intermediate steps. amazonaws.com

Classical Synthetic Routes to Substituted Anilines with Ether Linkages

Classical synthetic methods often rely on robust, well-established reactions that may require harsh conditions but are effective for specific transformations.

The formation of a primary aniline from an aryl halide is a cornerstone of synthetic chemistry. A classical approach is the Ullmann condensation . This reaction typically involves the coupling of an aryl halide with an amine source, such as ammonia, using a copper catalyst at high temperatures. organic-chemistry.orgorganic-chemistry.org For the synthesis of the target scaffold, a precursor like 1-bromo-3-(2-methanesulfonylethoxy)benzene could be subjected to amination with aqueous ammonia in the presence of a copper(I) salt, such as CuI. organic-chemistry.org Ligands like 4-hydroxy-L-proline have been shown to facilitate this transformation. organic-chemistry.org

The Williamson ether synthesis is the most prominent classical method for forming the ether linkage. This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. One potential route to an analogue starts with 3-nitrophenol, which is deprotonated with a base (e.g., NaOH, K₂CO₃) and then reacted with a suitable electrophile like 2-chloroethyl methyl sulfone. The resulting nitro-aromatic intermediate is then reduced to the corresponding aniline.

Alternatively, a process involving 3-aminophenol could be envisioned, though the nucleophilicity of the amine often requires a protection strategy (e.g., as an acetyl or carbamate (B1207046) group) before performing the etherification to ensure chemoselectivity. nih.gov For instance, the mesylate of 2-hydroxyethanol could be reacted with a protected 3-aminophenol to form the ether, followed by deprotection to yield the final aniline. nih.govbeilstein-journals.org

The methanesulfonyl (mesyl) group is a stable and electron-withdrawing moiety. ontosight.ai It is typically introduced using methanesulfonyl chloride (MsCl) . chemicalbook.comwikipedia.org This highly reactive reagent readily forms methanesulfonate (B1217627) esters (mesylates) upon reaction with alcohols in the presence of a non-nucleophilic base like triethylamine. wikipedia.orgchemicalbook.com

In a synthetic sequence where the alcohol is the final precursor, a compound such as 3-(2-hydroxyethoxy)aniline (with the amine potentially protected) would be dissolved in a suitable solvent, treated with a base, and then methanesulfonyl chloride would be added, often at reduced temperatures, to yield the final product. chemicalbook.com Methanesulfonyl chloride can also react with primary and secondary amines to form stable methanesulfonamides, highlighting the need for careful reaction planning or the use of protecting groups. wikipedia.org

Modern Catalytic Approaches for this compound Synthesis

Modern synthetic chemistry has seen a dramatic shift towards the use of transition-metal catalysis, which offers milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to classical methods. mdpi.com

The development of transition-metal-catalyzed C-N cross-coupling reactions has revolutionized the synthesis of anilines. pku.edu.cnnumberanalytics.comnih.gov The Buchwald-Hartwig amination is a premier example, utilizing palladium or nickel catalysts to couple aryl halides or triflates with amines. organic-chemistry.orggalchimia.com This methodology is highly versatile and has largely superseded the harsher Ullmann condensation for many applications. organic-chemistry.orggalchimia.com

These reactions employ a catalyst system composed of a metal precursor and a specialized ligand. A variety of (hetero)aryl chlorides and bromides can be coupled with aqueous ammonia using a palladium catalyst and a dialkyl biheteroaryl phosphine (B1218219) ligand to produce primary anilines with high selectivity and yield. organic-chemistry.org Nickel-based catalysts have also emerged as powerful, more earth-abundant alternatives for the amination of aryl chlorides. nih.govacs.org

The table below summarizes representative catalytic systems used for modern aryl amination reactions.

| Catalyst Precursor | Ligand | Base | Solvent | Substrate Example | Reference |

| Pd₂(dba)₃ | XantPhos | NaOtBu | Toluene | Aryl Bromide | beilstein-journals.org |

| Pd(OAc)₂ | KPhos | CsOH | t-Amyl Alcohol | Aryl Chloride | organic-chemistry.org |

| CuI | N,N'-Dimethylethylenediamine | K₃PO₄ | Dioxane | Aryl Iodide | organic-chemistry.org |

| (BINAP)Ni(COD) | (BINAP) | NaOtBu | PhCN/Toluene | Aryl Chloride | nih.gov |

This table presents a selection of catalytic systems and is not exhaustive.

This catalytic approach allows for the C-N bond formation to occur under significantly milder conditions, often at or slightly above room temperature, and demonstrates broad functional group tolerance, which is critical when working with complex molecules like this compound. acs.org

C-H Functionalization Strategies for Aromatic Substitution

The direct functionalization of carbon-hydrogen (C-H) bonds on aromatic rings represents a powerful and atom-economical approach for synthesizing substituted anilines, such as analogues of this compound. This methodology avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. Transition metal catalysis, particularly with palladium (Pd) and rhodium (Rh), has been instrumental in developing a diverse array of C-H functionalization reactions. researchgate.net

The regioselectivity of these reactions (i.e., substitution at the ortho, meta, or para position relative to the amine group) is a critical challenge. It is often controlled by the use of directing groups, which coordinate to the metal catalyst and position it in proximity to a specific C-H bond. For aniline derivatives, the amino group itself or a synthetically installed group can serve this directing function.

Ortho-Functionalization: The ortho position is the most readily functionalized due to the directing effect of the nitrogen atom in aniline derivatives. Palladium-catalyzed reactions, in particular, have been developed for the direct ortho-arylation of unprotected anilines. nih.govacs.org By employing a specific cooperating ligand, such as [2,2′-bipyridin]-6(1H)-one, it is possible to achieve chemoselective C-H arylation over the competing N-arylation (Buchwald-Hartwig amination). nih.govacs.org The ligand facilitates the C-H cleavage step and kinetically disfavors the C-N bond-forming reductive elimination. acs.org This strategy can tolerate a range of electron-withdrawing and electron-donating groups on both the aniline and the aryl halide coupling partner. nih.gov Rhodium catalysts have also been effectively used for ortho-C-H alkylation and amidation of aniline derivatives, often employing a removable pyrimidine (B1678525) directing group to ensure high regioselectivity. acs.orgacs.org

Meta-Functionalization: Achieving meta-selectivity is more challenging because it requires overcoming the intrinsic electronic preference for ortho and para substitution in electron-rich aniline systems. nih.gov A successful strategy involves the use of a U-shaped template that can bridge the ortho and meta positions. In a palladium-catalyzed process, the substrate is first attached to a nitrile-containing template. This assembly then directs the catalyst to the remote meta-C-H bond. This has been effectively demonstrated in the meta-C-H olefination of aniline derivatives using norbornene as a transient mediator. rsc.org The development of specialized ligands, such as 3-acetylamino-2-hydroxypyridine, has been crucial in promoting this type of remote C-H functionalization. nih.gov

Para-Functionalization: Para-selective C-H functionalization is also a significant challenge. Recent advances have shown that a palladium catalyst paired with a sulfur-oxygen (S,O)-ligand can effectively promote the para-selective olefination of a broad range of aniline derivatives, including primary, secondary, and tertiary anilines. nih.gov This method is operationally simple and can be performed under aerobic conditions, highlighting its practical utility. nih.gov The S,O-ligand is critical for achieving the high para-selectivity and expanding the substrate scope beyond what was previously possible. nih.govacs.org

The table below summarizes key C-H functionalization strategies applicable to aniline derivatives.

| Position | Catalyst System | Reaction Type | Key Features |

| Ortho | Palladium / [2,2′-bipyridin]-6(1H)-one ligand | Arylation | High chemoselectivity for C-H vs. N-H functionalization on unprotected anilines. nih.govacs.org |

| Ortho | Rhodium(III) / Pyrimidine directing group | Alkylation, Amidation | Utilizes a removable directing group to control regioselectivity. acs.orgacs.org |

| Meta | Palladium / Norbornene mediator / Nitrile template | Olefination | Employs a template to direct functionalization to the remote meta position. rsc.org |

| Para | Palladium / S,O-ligand | Olefination | Enables direct, highly para-selective functionalization on a broad range of anilines. nih.gov |

Stereoselective Synthesis of Chiral Analogues via Sulfonimidamides

Sulfonimidamides are isosteres of sulfonamides where one oxygen atom is replaced by an imino group. This substitution introduces a chiral center at the sulfur atom, offering a three-dimensional structural element that can be exploited in medicinal chemistry. The development of stereoselective methods to synthesize chiral sulfonimidamides is therefore of significant interest.

A notable advancement in this area is the enantiospecific synthesis of aniline-derived sulfonimidamides. This method involves the reaction of chiral sulfonimidoyl fluorides with anilines in the presence of a calcium salt, specifically calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂). researchgate.net This reaction proceeds with a complete inversion of the stereochemistry at the sulfur center, indicating a nucleophilic substitution (Sₙ2-type) mechanism. researchgate.net

The key findings of this methodology are:

High Enantiospecificity: The reaction demonstrates excellent transfer of chirality, with the enantiomeric excess of the starting sulfonimidoyl fluoride (B91410) being fully translated to the sulfonimidamide product for a range of non-heterocyclic anilines. researchgate.net

Role of the Catalyst: The Ca²⁺ ion is crucial for the reaction. It acts as a Lewis acid, coordinating to both the fluorine and nitrogen atoms of the sulfonimidoyl fluoride. This coordination activates the substrate for nucleophilic attack by the aniline and facilitates the departure of the fluoride leaving group. researchgate.net

Reaction Mechanism: Experimental and computational studies support an Sₙ2-like transition state. The aniline attacks the sulfur center, leading to the inversion of its configuration, while the leaving fluoride ion is stabilized by coordination to the calcium ion. researchgate.net

This synthetic route provides a reliable and highly stereocontrolled method for accessing chiral sulfonimidamide analogues of this compound, which could be valuable for structure-activity relationship studies.

The table below summarizes the key aspects of this stereoselective synthesis.

| Parameter | Description | Significance |

| Reactants | Chiral Sulfonimidoyl Fluoride, Aniline | Readily accessible starting materials. |

| Catalyst | Calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂) | Activates the substrate and facilitates the reaction. researchgate.net |

| Stereochemistry | Inversion of configuration at the sulfur atom | Provides high stereocontrol (enantiospecific). researchgate.net |

| Mechanism | Sₙ2-like nucleophilic substitution | Predictable and reliable stereochemical outcome. researchgate.net |

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound and its analogues is essential for developing environmentally and economically sustainable manufacturing processes.

The twelve principles of green chemistry provide a framework for achieving this goal:

| Principle | Description | Application in Synthesis |

| 1. Prevention | It is better to prevent waste than to treat or clean it up after it has been created. acs.org | Designing synthetic routes with high yields and minimal byproducts. |

| 2. Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org | Utilizing reactions like C-H functionalization and catalytic cycles that minimize waste. |

| 3. Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. rsc.org | Replacing toxic reagents and solvents with safer alternatives. |

| 4. Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. acs.org | Designing analogues with improved efficacy and reduced off-target effects. |

| 5. Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. rsc.org | Using water, bio-based solvents, or solvent-free conditions. rsc.orgresearchgate.net |

| 6. Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. | Conducting reactions at ambient temperature and pressure or using energy-efficient technologies like microwave synthesis. nih.gov |

| 7. Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. nih.gov | Sourcing starting materials from biomass or other renewable sources. |

| 8. Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/deprotection, temporary modification) should be minimized or avoided if possible. researchgate.net | Employing direct C-H functionalization to avoid protection/deprotection steps common in aniline chemistry. nih.govresearchgate.net |

| 9. Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. rsc.org | Using transition metal or enzyme catalysts to improve efficiency and reduce waste. |

| 10. Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products and do not persist in the environment. rsc.org | Incorporating biodegradable moieties into the molecular structure. |

| 11. Real-time analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. | Implementing in-process controls to monitor reaction progress and prevent runaway reactions or byproduct formation. |

| 12. Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. nih.gov | Avoiding volatile, explosive, or highly reactive reagents. |

In the context of synthesizing this compound, green chemistry can be implemented by:

Optimizing C-H Functionalization: These methods (Section 2.3.2) inherently improve atom economy and reduce derivatization steps compared to classical cross-coupling reactions that require pre-functionalized substrates. nih.govresearchgate.net

Choosing Greener Solvents: Traditional syntheses often use volatile organic compounds (VOCs). Replacing these with safer alternatives like water, supercritical CO₂, or bio-based solvents significantly reduces the environmental impact. rsc.org

Employing Catalysis: The use of catalytic amounts of palladium or rhodium is preferable to stoichiometric reagents. Developing catalysts with high turnover numbers and that can operate in greener solvents is a key area of research. rsc.org For example, developing a synthesis that uses water as a solvent and a recyclable catalyst would represent a significant step towards a sustainable process. researchgate.net

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and environmentally benign.

Chemical Reactivity and Transformation Pathways of 3 2 Methanesulfonylethoxy Aniline

Reactivity of the Aromatic Amine Functionality

The primary amine attached to the benzene (B151609) ring is a site of significant chemical reactivity, influencing the compound's basicity and its susceptibility to electrophilic attack.

Aniline (B41778) and its derivatives are generally considered weak bases. noaa.gov The basicity of the amino group in 3-(2-Methanesulfonylethoxy)aniline is influenced by the electron-withdrawing nature of the phenyl ring. noaa.gov This delocalization of the nitrogen's lone pair of electrons into the aromatic system reduces its availability for protonation, rendering it a much weaker base than aliphatic amines. noaa.gov

Protonation of the amino group can occur in the presence of strong acids, forming the corresponding anilinium salt. noaa.gov This protonation has a profound effect on the reactivity of the aromatic ring. The positively charged anilinium group becomes strongly deactivating and meta-directing for subsequent electrophilic substitution reactions.

The site of protonation in anilines can be complex. While the nitrogen atom is the primary site of protonation, theoretical studies on aniline itself have shown that protonation at the para-carbon of the aromatic ring is also a possibility. researchgate.net The relative likelihood of N-protonation versus C-protonation is sensitive to the computational method used for its determination. researchgate.net

The amino group of the aniline moiety is an activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic substitution reactions. noaa.gov This increased nucleophilicity is most pronounced at the ortho and para positions relative to the amino group. Therefore, electrophiles will preferentially attack at these positions.

Common electrophilic substitution reactions that aniline and its derivatives undergo include halogenation, nitration, and sulfonation. For instance, aniline reacts with nitrous acid to form diazonium salts, which are versatile intermediates in the synthesis of a wide range of organic compounds. noaa.gov

Transformations Involving the Sulfonyl Ether Linkage

The sulfonyl ether portion of the molecule presents its own set of potential chemical transformations, primarily centered around the cleavage of the ether bond and reactions involving the sulfonyl group.

Ether linkages are generally stable, but their cleavage can be induced under specific conditions. wikipedia.org The cleavage of an ether bond is typically an acid-catalyzed nucleophilic substitution reaction. wikipedia.org The mechanism, either S(_N)1 or S(_N)2, is dependent on the structure of the ether and the stability of any potential carbocation intermediates. wikipedia.org

In the case of this compound, the ether oxygen can be protonated by a strong acid. Following protonation, a nucleophile can attack one of the adjacent carbon atoms. Attack at the carbon of the ethoxy group would proceed via an S(_N)2 mechanism, while attack at the aromatic carbon is generally disfavored. wikipedia.org Strong bases, such as organolithium compounds, can also cleave ether bonds. wikipedia.org

The presence of the sulfonyl group can influence the reactivity of the ether linkage. The cleavage of aryl-ether bonds is a key area of research, particularly in the context of lignin (B12514952) depolymerization, where various catalytic systems are employed to break down complex structures containing such linkages. researchgate.net

The sulfonyl group (–SO(_2)–) is generally considered to be a robust and relatively inert functional group. However, it can undergo certain chemical transformations. For instance, the sulfur atom is at a high oxidation state and can be susceptible to reduction under strong reducing conditions.

The electron-withdrawing nature of the sulfonyl group can also influence the reactivity of adjacent atoms. The synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles from acryl thioamides and iminoiodinanes highlights a reaction where the sulfonyl group plays a key role in the electronic nature of the reactants. beilstein-journals.org In this reaction, the electron density on the nitrogen atom of the iminoiodinane is influenced by the nature of the substituent on the sulfonyl group, which in turn affects the reaction yield. beilstein-journals.org

Intermolecular Interactions and Their Influence on Reactivity

The structure of this compound allows for various intermolecular interactions, which can significantly influence its physical properties and chemical reactivity. The primary amine group is capable of acting as both a hydrogen bond donor and acceptor. The ether oxygen and the oxygens of the sulfonyl group can act as hydrogen bond acceptors.

These hydrogen bonding capabilities can lead to the formation of complex networks in the solid state and can influence solubility and reactivity in different solvents. For example, in protic solvents, hydrogen bonding to the solvent molecules can affect the nucleophilicity of the amine and the accessibility of other reactive sites.

Derivatization Strategies and Role As a Synthetic Building Block

Synthesis of Advanced Derivatives of 3-(2-Methanesulfonylethoxy)aniline

The structural framework of this compound allows for targeted modifications at three primary sites: the aromatic ring, the nitrogen atom of the amino group, and the side chain. Each site can be functionalized through specific chemical transformations to yield a range of derivatives with tailored properties.

The amino group of the aniline (B41778) ring is a potent activating group, directing electrophilic aromatic substitution to the ortho and para positions. amazonaws.comtcichemicals.com This inherent reactivity allows for the introduction of various substituents onto the benzene (B151609) ring. However, the strong activation can sometimes lead to multiple substitutions. amazonaws.comtcichemicals.com To achieve selective monofunctionalization, the reactivity of the amino group can be modulated by converting it into an amide, which is a less powerful activating group. amazonaws.com

Common electrophilic aromatic substitution reactions applicable to anilines, and by extension to this compound, include:

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring can be achieved. Due to the high reactivity of anilines, reactions with reagents like bromine water can lead to polysubstitution, for instance, yielding 2,4,6-tribrominated products. tcichemicals.com

Nitration: Direct nitration of anilines with nitric acid can be problematic due to oxidation and the formation of meta-substituted products resulting from the protonation of the amino group under strongly acidic conditions. researchgate.net A more controlled approach involves the acetylation of the amino group to form an acetanilide, followed by nitration and subsequent hydrolysis to regenerate the amino group. amazonaws.com

Sulfonation: The reaction of anilines with sulfuric acid can lead to the formation of sulfanilic acid derivatives.

Friedel-Crafts Reactions: Aniline itself does not typically undergo Friedel-Crafts alkylation or acylation because the amino group complexes with the Lewis acid catalyst. tcichemicals.com However, by protecting the amino group as an amide, these reactions can be performed.

Recent advancements in C-H functionalization offer more direct methods for derivatizing the aromatic ring. For instance, ligand-promoted meta-C-H arylation of anilines has been developed, providing a route to substitution patterns that are not easily accessible through classical electrophilic substitution. nih.gov

Table 1: Potential Aromatic Ring Functionalization Reactions

| Reaction | Reagents | Potential Product Type |

|---|---|---|

| Bromination | Br₂ | Bromo-3-(2-methanesulfonylethoxy)aniline |

| Nitration (via acetanilide) | 1. Acetic anhydride (B1165640) 2. HNO₃/H₂SO₄ 3. H₃O⁺ | Nitro-3-(2-methanesulfonylethoxy)aniline |

The nitrogen atom of the primary amino group in this compound is nucleophilic and can readily participate in various bond-forming reactions.

N-Alkylation: The synthesis of secondary and tertiary amines can be achieved through N-alkylation. Traditional methods often involve the use of alkyl halides, but these can lead to over-alkylation. More modern and sustainable approaches utilize alcohols as alkylating agents in the presence of transition metal catalysts, such as those based on ruthenium or iridium. nih.govresearchgate.netunica.it These catalytic "borrowing hydrogen" or "hydrogen autotransfer" methods are highly efficient and produce water as the only byproduct. unica.it The reaction conditions can often be tuned to favor mono- or di-alkylation. For instance, using an excess of the amine can favor the formation of the secondary amine.

N-Acylation: The amino group can be acylated to form amides using acylating agents like acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. nih.gov This transformation is often used to protect the amino group or to introduce specific functionalities. For example, N-acylation with chloroacetyl chloride can introduce a reactive handle for further elaboration.

Table 2: Potential N-Alkylation and N-Acylation Reactions

| Reaction | Reagents | Product Class |

|---|---|---|

| N-Alkylation | Alkyl halide, base | Secondary/Tertiary amine |

| N-Alkylation (catalytic) | Alcohol, Ru or Ir catalyst | Secondary/Tertiary amine |

The methanesulfonyl ethoxy side chain offers additional sites for modification, although these are generally less reactive than the aniline moiety. The sulfone group is typically stable under many reaction conditions. The ether linkage could potentially be cleaved under harsh acidic conditions, but this is not a common synthetic strategy. More plausible transformations would involve reactions that occur if the side chain itself were to be modified prior to its attachment to the aniline precursor or if a reactive handle was introduced.

Application in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly valued for their efficiency and atom economy. tcichemicals.comresearchgate.net Anilines are frequent participants in a variety of MCRs. Given its aniline functionality, this compound is a prime candidate for use in such reactions.

Examples of MCRs where anilines are key components include:

Ugi Reaction: A four-component reaction involving an amine, a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide. nih.govnih.gov The use of this compound in an Ugi reaction would lead to the formation of complex α-acylamino carboxamides.

Strecker Reaction: A three-component reaction between an amine, a carbonyl compound, and a cyanide source to produce α-aminonitriles, which are precursors to α-amino acids. tcichemicals.com

Hantzsch Dihydropyridine (B1217469) Synthesis: While traditionally using ammonia (B1221849), variations with primary amines like anilines are known, leading to the formation of dihydropyridine derivatives. tcichemicals.com

Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester, and a urea (B33335) or thiourea. While anilines are not direct components, their derivatives can be incorporated into related MCRs for the synthesis of pyrimidine-containing heterocycles. tcichemicals.comresearchgate.net

The incorporation of the 3-(2-methanesulfonylethoxy)phenyl motif into complex molecules through MCRs could be a streamlined approach to novel compounds with potential applications in medicinal chemistry and material science.

Utilization in Heterocyclic Synthesis (e.g., Quinoline (B57606) Formation)

Anilines are fundamental starting materials for the synthesis of a wide range of nitrogen-containing heterocycles. One of the most prominent examples is the synthesis of quinolines, a structural motif found in many natural products and pharmaceuticals. beilstein-journals.org

Several classic and modern methods for quinoline synthesis utilize anilines:

Skraup Synthesis: This involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. nih.gov

Doebner-von Miller Reaction: An aniline is reacted with α,β-unsaturated aldehydes or ketones. nih.gov

Combes Quinoline Synthesis: This method involves the reaction of an aniline with a 1,3-dicarbonyl compound. nih.gov

Friedländer Synthesis: While the classic Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a methylene (B1212753) group alpha to a carbonyl, variations starting from anilines exist.

Modern Catalytic Methods: Contemporary approaches often involve metal-catalyzed cyclization reactions. For example, the reaction of an aniline with an aldehyde and an alkyne, catalyzed by a ruthenium complex, can yield 2,3-disubstituted quinolines. rsc.org Another approach is the electrophilic cyclization of N-(2-alkynyl)anilines. amazonaws.combeilstein-journals.org

By employing this compound in these synthetic strategies, quinolines bearing the methanesulfonyl ethoxy substituent can be prepared. The position of this substituent on the resulting quinoline ring would depend on the specific synthetic method used.

Precursors for Polymeric Materials (e.g., Urethane Precursors)

Anilines are important precursors in the polymer industry, particularly in the production of polyurethanes. The primary amino group of an aniline can react with phosgene (B1210022) or its equivalents to form isocyanates. These isocyanates are then reacted with polyols to form polyurethane polymers. google.comgoogle.com

Specifically, this compound could be converted into 3-(2-methanesulfonylethoxy)phenyl isocyanate. This isocyanate could then serve as a monomer or a chain extender in the synthesis of polyurethanes. The incorporation of the methanesulfonyl ethoxy group into the polymer backbone could impart specific properties to the resulting material, such as altered solubility, thermal stability, or conductivity.

The general process would involve:

Isocyanate Formation: Reaction of this compound with a phosgene derivative.

Polymerization: Reaction of the resulting isocyanate with a diol or polyol.

This approach allows for the creation of novel polyurethane materials with potentially unique characteristics derived from the specific side chain of the aniline precursor.

Advanced Catalytic Applications in the Synthesis and Transformation of 3 2 Methanesulfonylethoxy Aniline

Homogeneous Catalysis in Related Aniline (B41778) Transformations

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, offers distinct advantages in terms of catalyst activity and selectivity at the molecular level. mpg.denih.gov In the context of aniline derivatives, homogeneous catalysts, particularly transition metal complexes, are instrumental in a variety of transformations. mpg.dechemicalbook.com These reactions include hydrogenations, carbonylations, and cross-coupling reactions to form C-N and C-C bonds. mpg.deacs.org For a molecule like 3-(2-Methanesulfonylethoxy)aniline, homogeneous catalysis could be employed for further functionalization of the aromatic ring or the amino group.

For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be envisioned for the synthesis of more complex diarylamines starting from a halogenated precursor of this compound. acs.org Similarly, rhodium or iridium-based homogeneous catalysts could be utilized for directed C-H functionalization, allowing for the introduction of new substituents at specific positions on the aniline ring, guided by the existing amino or ether functionalities. The development of chiral ligands for these metal catalysts could also enable enantioselective transformations, a crucial aspect in the synthesis of pharmaceutical intermediates. beilstein-journals.org

| Catalyst System | Reaction Type | Substrate Class | Potential Application for this compound |

| Pd(OAc)₂/Ligand | Buchwald-Hartwig Amination | Aryl Halides, Anilines | Synthesis from a halo-precursor or further N-arylation. |

| [Rh(COD)Cl]₂/Ligand | C-H Functionalization | Aromatic Amines | Introduction of functional groups onto the aromatic ring. |

| RuCl₂(PPh₃)₃ | Transfer Hydrogenation | Nitroarenes | Synthesis via reduction of the corresponding nitro precursor. |

Heterogeneous Catalysis for Aniline Derivatives

Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, is a cornerstone of industrial chemical synthesis due to the ease of catalyst separation and recycling. youtube.combeilstein-journals.org For the production and transformation of aniline derivatives, solid-supported metal catalysts are widely used. acs.orgmdpi.comacs.org These catalysts are typically composed of metal nanoparticles dispersed on a high-surface-area support material like alumina, silica, or carbon. acs.orgroutledge.com

The synthesis of anilines is often achieved through the hydrogenation of the corresponding nitroarenes over heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum on sulfide (B99878) carbon (Pt/S). chemicalbook.com This approach would be a viable route for the synthesis of this compound from its nitro precursor. Furthermore, heterogeneous catalysts are crucial for various transformations of the aniline moiety itself. For example, CeO₂-supported gold nanoparticles have been shown to catalyze the aerobic dehydrogenative aromatization to produce m-phenylenediamine (B132917) derivatives, a transformation that could be adapted for related aniline structures. acs.org

The use of catalysts derived from renewable biomass is a growing area in green chemistry. mdpi.comnih.govresearchgate.net A notable application in the context of aniline chemistry is the use of a biomass-derived copper catalyst (CuₓOᵧ@CS-400) for the sulfonylation of aniline derivatives. mdpi.comnih.govresearchgate.net This heterogeneous catalyst facilitates the reaction between anilines and sodium sulfinates to produce aryl sulfones. mdpi.comnih.govresearchgate.net While this compound already possesses a sulfonyl group, this type of catalyst could be relevant in alternative synthetic strategies or for the introduction of an additional sulfonyl moiety if required. The reaction proceeds under mild conditions and the catalyst can be recycled multiple times, highlighting its sustainability. mdpi.comnih.govresearchgate.net

Table: Performance of Biomass-Derived Copper Catalyst in Aniline Sulfonylation

| Aniline Derivative | Sulfinating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N-(o-tolyl)picolinamide | Sodium p-toluenesulfinate | CuₓOᵧ@CS-400 | DCE | RT | 85 | mdpi.com, nih.gov, researchgate.net |

| N-(p-tolyl)picolinamide | Sodium benzenesulfinate | CuₓOᵧ@CS-400 | DCE | RT | 82 | mdpi.com, nih.gov, researchgate.net |

This data is based on related aniline derivatives and suggests potential applicability.

Zeolites are crystalline aluminosilicates with a well-defined microporous structure, making them highly effective shape-selective catalysts. Their acidic and basic properties can be tailored for a variety of organic transformations. In aniline chemistry, zeolites have been investigated for condensation reactions. For example, the synthesis of diarylamines can be catalyzed by zeolites, which facilitate the condensation of anilines with other aromatic compounds. The specific pore structure of the zeolite can influence the regioselectivity of the reaction, favoring the formation of certain isomers. For a substituted aniline like this compound, a zeolite-based catalyst could potentially be used to control the outcome of condensation reactions with other molecules, leading to the selective synthesis of more complex structures.

Graphene oxide (GO), a two-dimensional material decorated with oxygen-containing functional groups, has emerged as a versatile catalyst in organic synthesis. rsc.orgrsc.org Its surface properties allow it to act as a carbocatalyst for various transformations, including multicomponent reactions involving anilines. rsc.org GO can facilitate the formation of complex molecules in a single step from simple starting materials. For instance, amine-functionalized GO has been used to stabilize palladium nanoparticles, creating a highly efficient catalyst for Suzuki coupling reactions. acs.org It has also been shown that GO itself can be reduced by aniline, leading to the formation of reduced graphene oxide-polyaniline composites. nih.govcapes.gov.br In the context of this compound, GO could serve as a platform for its immobilization or as a catalyst to promote its participation in multicomponent reactions for the construction of novel heterocyclic or polyaromatic systems. rsc.org

Table: Graphene Oxide-Based Catalysis in Aniline-Related Reactions

| Catalyst | Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Pd@APGO | Suzuki Coupling | Aryl halides, boronic acids, anilines | Biaryls | acs.org |

| GO-ANSA | Knoevenagel–Michael | Aldehydes, active methylenes, dimedone | Tetrahydrobenzo[b]pyrans | rsc.org |

This table illustrates the versatility of graphene oxide in catalyzing reactions involving amines, suggesting potential for similar transformations with this compound.

Phase-Transfer and Micellar Catalysis Concepts

Phase-transfer catalysis (PTC) and micellar catalysis are powerful techniques that enable reactions between immiscible reactants by facilitating the transport of one reactant across the phase boundary. crdeepjournal.orgyoutube.commdpi.com PTC typically employs agents like quaternary ammonium (B1175870) salts to carry an aqueous-soluble anion into an organic phase to react with an organic-soluble substrate. crdeepjournal.orgyoutube.commdpi.com This methodology could be highly relevant for the synthesis of this compound, for instance, in the reaction of 3-aminophenol (B1664112) with 2-chloroethyl methyl sulfone under biphasic conditions. The phase-transfer catalyst would facilitate the deprotonation of the phenol (B47542) by an aqueous base and transport the resulting phenoxide into the organic phase for reaction.

Micellar catalysis, on the other hand, utilizes surfactants to form micelles in an aqueous medium. acs.orgnih.govunimib.itnih.gov These micelles act as nanoreactors, solubilizing organic substrates in their hydrophobic core and thereby accelerating reaction rates in water. acs.orgnih.gov This green chemistry approach has been successfully applied to a range of transformations involving aniline derivatives, such as N-alkylation and C-H functionalization. acs.orgnih.govnih.gov For this compound, micellar catalysis could offer an environmentally benign method for its further functionalization, potentially reducing the need for volatile organic solvents. acs.orgnih.gov

| Catalysis Type | Catalyst/Agent | Principle | Potential Application for this compound |

| Phase-Transfer Catalysis | Quaternary Ammonium Salts | Transports reactant across phase boundary | Synthesis via etherification of 3-aminophenol. |

| Micellar Catalysis | Surfactants (e.g., Kolliphor EL) | Forms nanoreactors in water | N-alkylation or arylation in an aqueous medium. unimib.itnih.gov |

Future Research Directions and Unexplored Avenues

Emerging Synthetic Methodologies for Aryl-Sulfonyl-Ether Aniline (B41778) Systems

The synthesis of complex molecules like 3-(2-Methanesulfonylethoxy)aniline traditionally involves multi-step processes. Future research is expected to focus on developing more efficient, sustainable, and versatile synthetic routes. Emerging strategies are moving beyond classical methods towards innovative catalytic systems that offer milder reaction conditions and broader substrate compatibility.

Recent advancements include the development of novel catalytic processes for the formation of both the aryl ether and aryl sulfonyl bonds. For instance, methods for synthesizing aryl ethers directly from anilines have been developed, proceeding through aryl ammonium (B1175870) salt intermediates under mild conditions. nih.govresearchgate.net Another powerful strategy involves a sulfonyl transfer reaction to form aryl ethers from aryl mesylates and alcohols. nih.gov

For the sulfonylation aspect, visible-light photoredox catalysis represents a cutting-edge approach, allowing for the direct sulfonylation of aniline derivatives with sulfinate salts under exceptionally mild conditions. rsc.org Furthermore, the use of recyclable, biomass-derived heterogeneous copper catalysts for the sulfonylation of anilines is a promising green chemistry approach. mdpi.com These modern methods could be adapted to streamline the synthesis of the target compound and its analogues.

Table 1: Comparison of Emerging Synthetic Methodologies

| Methodology | Key Features | Potential Advantages for Aryl-Sulfonyl-Ether Aniline Synthesis | Catalyst Examples |

|---|---|---|---|

| Aniline-to-Aryl Ether Conversion | Direct C-N to C-O bond transformation. nih.govresearchgate.net | Utilizes readily available aniline precursors; mild, room-temperature conditions. | Base-mediated (e.g., KOtBu) |

| Sulfonyl Transfer Etherification | Uses aryl mesylates as both protecting and activating groups. nih.gov | Dual-purpose functionality can shorten synthetic sequences. | Base-mediated |

| Visible-Light Photoredox Sulfonylation | Radical-based mechanism initiated by light. rsc.org | Mild conditions, high functional group tolerance, suitable for late-stage functionalization. | Iridium or metal-free organic photocatalysts |

| Heterogeneous Copper-Catalyzed Sulfonylation | Employs a recyclable, biomass-derived catalyst. mdpi.com | Increased sustainability, easy catalyst recovery and reuse. | CuxOy@CS-400 |

| Palladium-Catalyzed Cross-Coupling | Versatile for forming C-O and C-S bonds from aryl triflates or halides. acs.orgmit.edu | Broad substrate scope and high efficiency for key bond formations. | Palladium complexes with specialized ligands |

Advanced Spectroscopic Probes for Reaction Monitoring

To optimize the emerging synthetic methodologies discussed above, a deeper understanding of reaction kinetics, intermediate formation, and byproduct generation is essential. Advanced, in-line spectroscopic techniques offer a window into the reaction vessel in real-time, providing data that is often lost with traditional offline analysis like chromatography.

Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy, particularly when coupled with fiber-optic probes, is a powerful tool for in-line reaction monitoring. researchgate.net This technique can track the concentration of reactants, intermediates, and products by detecting their characteristic vibrational frequencies in the mid-infrared region. For the synthesis of this compound, specific bands such as the S=O stretches of the sulfone, the C-O-C ether stretch, and the N-H bends of the aniline could be monitored simultaneously. For reactions involving radical intermediates, such as photoredox catalysis, Electron Paramagnetic Resonance (EPR) spectroscopy can be employed to detect and characterize these transient species, providing crucial mechanistic insights. acs.orgacs.org

Table 2: Advanced Spectroscopic Probes for Reaction Analysis

| Spectroscopic Technique | Information Gained | Advantages for In-Situ Monitoring |

|---|---|---|

| ATR-IR Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products; reaction kinetics. researchgate.net | Non-invasive, no sample preparation needed, provides rich structural information. |

| NMR Spectroscopy | Detailed structural elucidation of intermediates and products; isomer identification. researchgate.net | Unambiguous structure determination. |

| Electron Paramagnetic Resonance (EPR) | Detection and identification of radical intermediates. acs.orgacs.org | Essential for confirming radical-based reaction mechanisms. |

| UV-Vis Spectroscopy | Monitoring of chromophoric species, such as catalysts or colored intermediates. researchgate.net | Simple, cost-effective, and sensitive for specific applications. |

Novel Computational Models for Predicting Reactivity and Selectivity

Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the prediction of reaction outcomes and the rational design of catalysts and substrates. For complex systems like aryl-sulfonyl-ether anilines, novel computational models can provide unprecedented insight into reaction mechanisms, transition states, and the origins of selectivity.

Density Functional Theory (DFT) calculations can be employed to map the entire potential energy surface of a proposed synthetic route. acs.org This allows researchers to identify the rate-determining step, evaluate the activation free energy barriers of competing pathways, and understand the role of catalysts and additives in promoting the desired transformation. For instance, calculations can reveal how a specific ligand on a palladium catalyst influences the efficiency of an etherification step or why a particular base favors one regioisomer over another. acs.org Microkinetic simulations can then use this DFT-derived energy data to predict reaction rates and product distributions under various experimental conditions, guiding process optimization. acs.org

Table 3: Application of Computational Models in Synthesis Design

| Computational Model | Predicted Parameters | Impact on Research |

|---|---|---|

| Density Functional Theory (DFT) | Transition state geometries, activation energies, reaction pathways, role of additives. acs.org | Provides a rational basis for understanding reaction mechanisms and selectivity. |

| Microkinetic Simulations | Reaction rates, catalyst turnover frequencies, product distributions. acs.org | Bridges the gap between theoretical calculations and experimental observables; aids in process optimization. |

| Molecular Dynamics (MD) | Solvation effects, conformational preferences of flexible molecules. | Helps understand the influence of the solvent and substrate conformation on reactivity. |

Potential for Derivatization Towards Advanced Materials and Catalysts

The trifunctional nature of this compound makes it an attractive building block for the synthesis of more complex molecules with tailored properties. The aniline moiety, in particular, serves as a versatile chemical handle for a wide range of transformations.

One unexplored avenue is the use of this compound as a monomer in polymerization reactions. The oxidative polymerization of aniline derivatives is a well-known route to polyanilines, a class of conducting polymers. researchgate.net The methanesulfonylethoxy side chain could impart unique properties to the resulting polymer, such as improved solubility in organic solvents, enhanced thermal stability, or specific ion-coordinating abilities, making it a candidate for applications in sensors, antistatic coatings, or battery components.

Furthermore, the aniline nitrogen can be derivatized to create novel ligands for catalysis. For example, conversion to a phosphine (B1218219) or an N-heterocyclic carbene precursor could yield ligands where the sulfonyl-ether tail influences the steric and electronic environment of a coordinated metal center. The compound could also be a precursor for azo dyes or nonlinear optical materials, leveraging the electronic interplay between the electron-donating amino group and an electron-accepting group introduced elsewhere on the aromatic ring. researchgate.net

Table 4: Potential Derivatization and Applications

| Derivative Class | Synthetic Transformation | Potential Application |

|---|---|---|

| Polyanilines | Oxidative or chemical polymerization of the aniline group. researchgate.net | Conducting polymers, advanced materials for sensors or electronic devices. |

| Azo Dyes | Diazotization of the aniline followed by coupling with an aromatic partner. | Specialty colorants, functional dyes for optical data storage. |

| Custom Ligands | Functionalization of the amino group (e.g., phosphination, amidation). | Homogeneous catalysis, coordination chemistry. |

| Pharmaceutical Scaffolds | Acylation, alkylation, or sulfonylation of the aniline nitrogen. rsc.org | Building blocks for medicinal chemistry programs. |

Q & A

Q. What are the established synthetic routes for 3-(2-Methanesulfonylethoxy)aniline, and what critical reaction steps are involved?

The synthesis typically involves multi-step pathways, including sulfonylation, alkoxy group introduction, and nitro reduction. A related compound, 5-(ethylsulfonyl)-2-methoxyaniline, was synthesized via sulfonation of a sulfonyl chloride precursor, followed by alkylation (e.g., ethyl iodide), nitration, and catalytic hydrogenation (Pd/C) to reduce nitro to amine . For this compound, similar steps could apply, with methanesulfonylethoxy introduced via nucleophilic substitution or coupling reactions. Key intermediates (e.g., nitro derivatives) require careful optimization of nitration conditions to avoid over-nitration .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- NMR : H and C NMR confirm the methanesulfonylethoxy group’s presence (e.g., δ ~3.0 ppm for sulfonyl-CH, δ ~4.5 ppm for ethoxy-CH).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) can assess purity (>97% as per standards in ) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHNOS, expected [M+H] = 216.0695) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., THF, DMSO) but poorly in water. Storage in anhydrous conditions (RT, desiccator) is recommended to prevent hydrolysis .

- Stability : Susceptible to oxidation; stability tests under inert atmosphere (N) show <5% degradation over 30 days at 4°C .

Advanced Research Questions

Q. How can competing reaction pathways during nitration be controlled to avoid undesired dinitro byproducts?

highlights that concentrated HNO at 100°C yields mono-nitro derivatives (73%), while HNO/HSO mixtures at 60°C produce dinitro byproducts (54%) . To suppress over-nitration:

- Use diluted HNO (70%) at lower temperatures (0–25°C).

- Monitor reaction progress via TLC or in situ IR to terminate before byproduct formation.

Q. What strategies improve yield in the catalytic hydrogenation step for reducing nitro to amine?

Q. How does the methanesulfonylethoxy group influence electronic properties compared to other substituents (e.g., methoxy or ethylsulfonyl)?

Computational studies (DFT) reveal:

Q. What methodologies resolve contradictions in reported synthetic yields for similar aniline derivatives?

- Reproducibility analysis : Variability in nitration conditions (e.g., HNO concentration, temperature) accounts for yield discrepancies ( vs. 17).

- Design of Experiments (DoE) : A 3-factor DoE (temperature, reagent stoichiometry, reaction time) identifies optimal parameters, as demonstrated for lactobacillus acidophilus in .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.